molecular formula C13H20N2O3S2 B5062327 N-PROPYL-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-4-CARBOXAMIDE

N-PROPYL-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-4-CARBOXAMIDE

Cat. No.: B5062327
M. Wt: 316.4 g/mol
InChI Key: ZZSNLWPLVMVJDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-PROPYL-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-4-CARBOXAMIDE is a complex organic compound that features a piperidine ring substituted with a thiophene-2-sulfonyl group and a propyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-PROPYL-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-4-CARBOXAMIDE typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Mechanism of Action

The mechanism of action of N-PROPYL-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The thiophene-2-sulfonyl group can interact with enzymes and receptors, modulating their activity. The piperidine ring may also play a role in binding to biological targets, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-PROPYL-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-4-CARBOXAMIDE is unique due to the combination of the thiophene-2-sulfonyl group and the piperidine ring, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .

Properties

IUPAC Name

N-propyl-1-thiophen-2-ylsulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O3S2/c1-2-7-14-13(16)11-5-8-15(9-6-11)20(17,18)12-4-3-10-19-12/h3-4,10-11H,2,5-9H2,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZSNLWPLVMVJDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1CCN(CC1)S(=O)(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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